molecular formula C24H29FN4O4 B2589224 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide CAS No. 896257-66-2

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide

Cat. No.: B2589224
CAS No.: 896257-66-2
M. Wt: 456.518
InChI Key: UPJRYDZYIWZMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide is a complex synthetic compound offered for scientific research and development. Its molecular structure, which incorporates a benzodioxole group, a fluorophenyl-piperazine moiety, and an isopropyl-ethanediamide chain, suggests potential for interaction with various biological targets, similar to other compounds in its class that have been investigated for kinase inhibition . This structural profile makes it a candidate for use in early-stage medicinal chemistry and pharmacological research , particularly in the design and screening of novel therapeutic agents. The presence of the 2-fluorophenyl substituent on the piperazine ring is a common feature in molecules designed for enhanced receptor selectivity and binding affinity. Researchers may find this compound valuable for probing specific enzyme systems or cellular pathways. In the field of chemical biology , it could serve as a key intermediate or a tool compound for studying protein-ligand interactions and signal transduction mechanisms. Please note that this product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for chemical safety. For specific data on solubility, stability, and recommended storage conditions, please contact our technical support team.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O4/c1-16(2)27-24(31)23(30)26-14-20(17-7-8-21-22(13-17)33-15-32-21)29-11-9-28(10-12-29)19-6-4-3-5-18(19)25/h3-8,13,16,20H,9-12,14-15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJRYDZYIWZMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: This step involves the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the fluorophenyl-piperazine intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Pharmacology: The compound’s interaction with various receptors and enzymes can be studied to understand its potential therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets such as receptors or enzymes. The benzodioxole moiety may interact with aromatic residues in the binding site, while the fluorophenyl group can form hydrogen bonds or hydrophobic interactions. The piperazine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name/ID Substituents on Piperazine Terminal Amide Group Notable Features References
Target Compound 2-Fluorophenyl N-(Propan-2-yl) ethanediamide Benzodioxol core; isopropyl termination -
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)-1-Piperazinyl]Ethyl}-N′-(Tetrahydro-2-Furanylmethyl)Ethanediamide 4-Fluorophenyl Tetrahydrofuran-methyl ethanediamide 4-F substitution; tetrahydrofuran moiety
IIc (N-(3-(Trifluoromethyl)Phenyl)Benzo[d][1,3]Dioxole-5-Carboxamide) N/A Trifluoromethylphenyl carboxamide Antidiabetic focus; high α-amylase inhibition
N-(1,3-Benzodioxol-5-ylmethyl)-N′-{1-[4-(2-Fluorophenyl)-1-Piperazinyl]-1-(2-Thienyl)-2-Propanyl}Ethanediamide 2-Fluorophenyl Thienyl-propanyl ethanediamide Thiophene ring; altered electronic properties
Key Observations:
  • Fluorophenyl Position : The target compound’s 2-fluorophenyl substitution (vs. 4-fluorophenyl in ) may influence receptor binding due to steric and electronic effects.
  • Biological Activity : While the target compound lacks direct activity data, analogs like IIc exhibit potent α-amylase inhibition (IC50 = 0.68 µM) and in vivo hypoglycemic effects (blood glucose reduction from 252.2 mg/dL to 173.8 mg/dL in mice) .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition and Selectivity
  • α-Amylase Inhibition : Compound IIc (a benzodioxol-carboxamide analog) showed superior inhibition (IC50 = 0.68 µM) compared to other derivatives, attributed to its trifluoromethylphenyl group enhancing hydrophobic interactions with the enzyme’s active site . The target compound’s isopropyl group may confer similar advantages, but empirical validation is required.
  • Cytotoxicity: Derivatives like IIa and IIc exhibit low cytotoxicity in normal cells (IC50 > 150 µM in Hek293t cells), suggesting that the benzodioxol-piperazine scaffold is generally safe for therapeutic development .
Anticancer Activity

Hypotheses Based on Structural Analogies

  • Metabolic Stability : The 2-fluorophenyl group in the target compound may improve metabolic stability compared to 4-fluorophenyl analogs (), as ortho-substitutions often reduce oxidative metabolism.
  • Receptor Binding : The piperazine-fluorophenyl motif is common in serotonin and dopamine receptor ligands. The 2-fluorophenyl substitution could modulate affinity for such targets, but this requires experimental confirmation.

Biological Activity

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(propan-2-yl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzodioxole moiety, which is known for its pharmacological properties, combined with a piperazine ring that enhances its interaction with biological targets. The synthesis typically involves several steps:

  • Formation of the Benzodioxole Ring : Achieved through cyclization of catechol derivatives.
  • Synthesis of the Piperazine Derivative : Involves the reaction of piperazine with 2-fluorobenzyl chloride under basic conditions.
  • Coupling Reactions : The benzodioxole and piperazine derivatives are linked via nucleophilic substitution.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For example, a study evaluated several arylpiperazine derivatives, revealing that compounds similar to this compound showed promising results against androgen-insensitive prostate cancer cells (PC-3) and other lines such as LNCaP and DU145.

CompoundIC50 (μM)Cell Line
Compound 41.28DU145
Compound 64.84PC-3
Compound 121.14DU145

The introduction of different functional groups at the 4-position of the piperazine ring significantly enhanced selectivity and potency against cancer cells .

The biological activity of this compound is believed to involve several mechanisms:

  • Phosphorylation Regulation : It regulates key proteins involved in cellular signaling pathways, such as BMAL1 and CLOCK, which are crucial for circadian rhythms and cellular metabolism .
  • Apoptotic Pathway Modulation : The compound has been shown to influence apoptotic signaling pathways by promoting the formation of anti-apoptotic complexes under weak apoptotic signals .
  • Autophagy Regulation : It mediates phosphorylation events that activate acetyltransferase activity in response to starvation conditions, impacting autophagy .

Case Studies and Research Findings

In various studies focusing on similar compounds, significant findings include:

  • Selective Cytotoxicity : Compounds with specific substituents displayed selective toxicity towards cancer cells while sparing normal epithelial cells .
  • Structure-Activity Relationship (SAR) : The position and nature of substituents on the phenyl group were found to critically influence cytotoxic potency. For instance, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step coupling reactions. For example, piperazine derivatives can be alkylated with fluorophenyl groups, followed by amidation with ethanediamide precursors. A key step is the purification of intermediates using normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) to achieve >95% purity . Optimization may include adjusting solvent polarity, temperature (e.g., reflux in acetone with K₂CO₃), and stoichiometric ratios of reagents to minimize byproducts .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Essential for confirming substituent positions (e.g., fluorophenyl protons at δ 6.8–7.2 ppm; piperazine methylenes at δ 2.4–3.1 ppm) .
  • HPLC-MS: Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) and purity (>95%) .
  • X-ray crystallography: Resolves crystal packing and stereochemistry, as seen in related fluorophenyl-piperazine structures .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and benzodioxolyl moieties?

Answer:

  • Variation of substituents: Synthesize analogs with substituents like chloro, methoxy, or methyl groups on the phenyl ring to assess electronic/steric effects .
  • Biological assays: Compare binding affinity (e.g., receptor-binding assays) and functional activity (e.g., cAMP modulation for GPCR targets) across analogs.
  • Computational docking: Map interactions with target proteins (e.g., serotonin or dopamine receptors) using molecular dynamics simulations .

Advanced: How can contradictions between in vitro and in vivo efficacy data be addressed?

Answer:

  • Pharmacokinetic profiling: Assess bioavailability, metabolic stability (e.g., liver microsomal assays), and blood-brain barrier permeability .
  • Metabolite identification: Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies.
  • Dose-response refinement: Adjust in vivo dosing regimens based on in vitro IC₅₀ values and protein-binding studies .

Advanced: What methodologies are recommended for assessing metabolic stability and identifying major metabolic pathways?

Answer:

  • In vitro assays: Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS.
  • CYP enzyme screening: Use isoform-specific inhibitors (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes.
  • High-resolution MS: Fragment ions reveal hydroxylation, N-dealkylation, or glucuronidation sites .

Advanced: How can computational tools predict off-target interactions or toxicity risks?

Answer:

  • Pharmacophore modeling: Screen against toxicity databases (e.g., Tox21) to flag structural alerts (e.g., reactive metabolites).
  • Molecular dynamics: Simulate binding to hERG channels or cytochrome P450s to assess cardiotoxicity or drug-drug interaction risks .
  • ADMET prediction software: Tools like SwissADME or ProTox-II estimate permeability, solubility, and LD₅₀ .

Advanced: What strategies mitigate hygroscopicity or degradation during storage?

Answer:

  • Lyophilization: Stabilize the compound as a lyophilized powder under inert gas (N₂ or Ar).
  • Excipient screening: Use cyclodextrins or cellulose derivatives to enhance solid-state stability.
  • Accelerated stability studies: Monitor degradation under high humidity (40°C/75% RH) via HPLC to identify optimal storage conditions .

Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

  • Surface plasmon resonance (SPR): Measure real-time binding kinetics (kₒₙ/kₒff) to purified receptors.
  • Thermal shift assays: Monitor protein melting temperature (Tm) shifts to confirm binding.
  • Knockout models: Use CRISPR-edited cell lines to validate target specificity .

Advanced: What analytical workflows resolve batch-to-batch variability in purity or stereochemistry?

Answer:

  • Chiral HPLC: Separate enantiomers using columns like Chiralpak IG-3 with hexane/ethanol gradients.
  • DoE (Design of Experiments): Systematically vary reaction parameters (e.g., pH, catalyst loading) to identify critical quality attributes .
  • NMR qNMR: Quantify impurities using internal standards (e.g., maleic acid) .

Advanced: How can researchers ensure reproducibility of pharmacological data across labs?

Answer:

  • Standardized protocols: Adopt validated assay conditions (e.g., buffer composition, cell passage number).
  • Reference standards: Use certified materials (e.g., USP-grade reagents) for calibration.
  • Inter-lab collaboration: Share raw datasets and metadata via platforms like Zenodo to cross-validate findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.